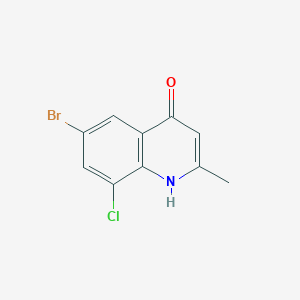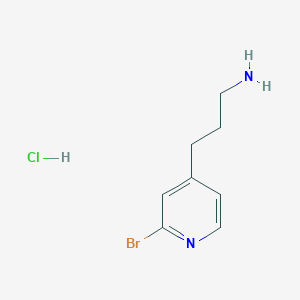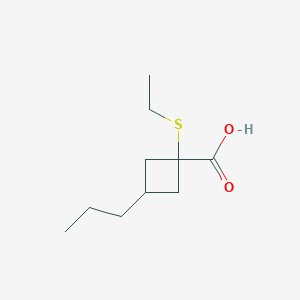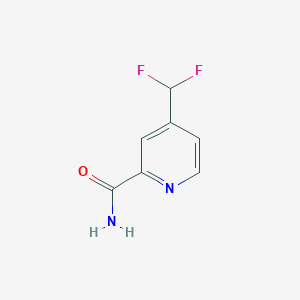
n-(Thiazol-2-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Thiazol-2-yl)azetidine-3-carboxamide is a compound that features a thiazole ring attached to an azetidine ring with a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thiazol-2-yl)azetidine-3-carboxamide typically involves the reaction of thiazole derivatives with azetidine-3-carboxylic acid or its derivatives. One common method includes the use of trifluoroacetic acid as a catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and reduce production costs while maintaining high purity standards.
化学反応の分析
Types of Reactions
N-(Thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
N-(Thiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of N-(Thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
N-(Thiazol-2-yl)benzenesulfonamides: Known for their antibacterial activity.
N-(1,3-thiazol-2-yl)azetidine-3-carboxamide; trifluoroacetic acid: Shares a similar structure but with different functional groups.
Uniqueness
N-(Thiazol-2-yl)azetidine-3-carboxamide is unique due to its specific combination of the thiazole and azetidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H9N3OS |
|---|---|
分子量 |
183.23 g/mol |
IUPAC名 |
N-(1,3-thiazol-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C7H9N3OS/c11-6(5-3-8-4-5)10-7-9-1-2-12-7/h1-2,5,8H,3-4H2,(H,9,10,11) |
InChIキー |
SPZHOIIGOKCTSI-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


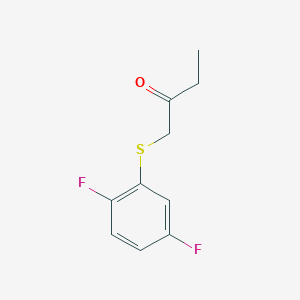
![tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B13566039.png)



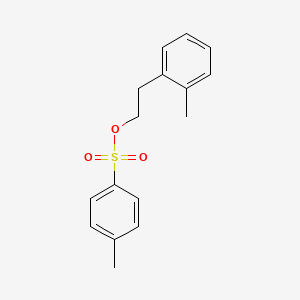
![tert-butylN-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate](/img/structure/B13566067.png)
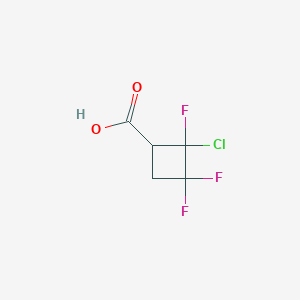

![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
